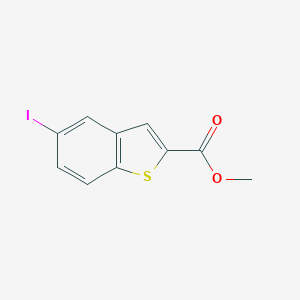
Methyl 5-iodo-1-benzothiophene-2-carboxylate
Übersicht
Beschreibung
Methyl 5-iodo-1-benzothiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The exact mechanism of action of Methyl 5-iodo-1-benzothiophene-2-carboxylate is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Methyl 5-iodo-1-benzothiophene-2-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antimicrobial activity against various bacterial strains. In addition, the compound has been investigated for its potential as a fluorescent probe in biological imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 5-iodo-1-benzothiophene-2-carboxylate in lab experiments is its diverse biological activities. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a useful tool for investigating various biological processes. However, one limitation of using the compound is its potential toxicity. Studies have shown that high concentrations of the compound can be toxic to cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 5-iodo-1-benzothiophene-2-carboxylate. One area of interest is its potential as a fluorescent probe in biological imaging studies. Further research is needed to optimize the compound's properties for this application and to investigate its potential in vivo. Another area of interest is the compound's anti-cancer properties. Studies have shown that the compound can inhibit the growth of cancer cells, and further research is needed to investigate its potential as a cancer treatment. Finally, the compound's potential as an anti-inflammatory and anti-microbial agent warrants further investigation.
Wissenschaftliche Forschungsanwendungen
Methyl 5-iodo-1-benzothiophene-2-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been investigated for its potential as a fluorescent probe in biological imaging studies.
Eigenschaften
CAS-Nummer |
146137-90-8 |
|---|---|
Produktname |
Methyl 5-iodo-1-benzothiophene-2-carboxylate |
Molekularformel |
C10H7IO2S |
Molekulargewicht |
318.13 g/mol |
IUPAC-Name |
methyl 5-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7IO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 |
InChI-Schlüssel |
HEGKKJCDOJECPN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)I |
Kanonische SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)I |
Synonyme |
5-IODO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

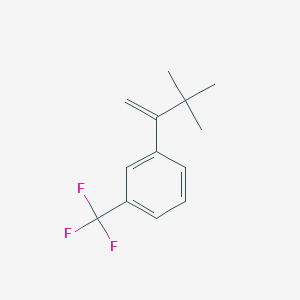
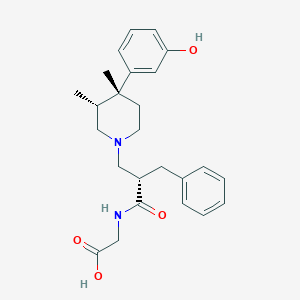
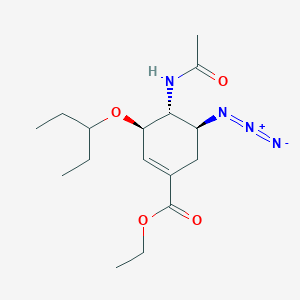
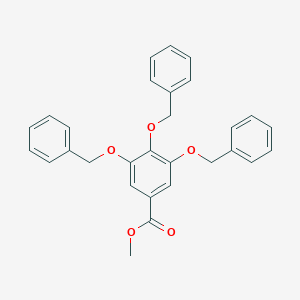
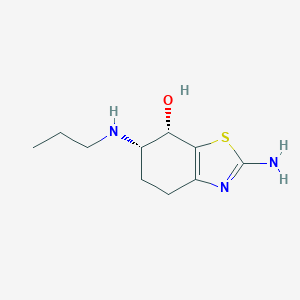
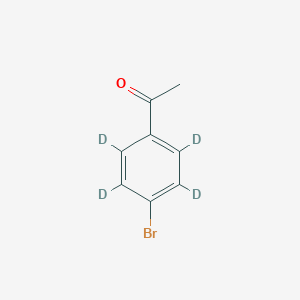
![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)
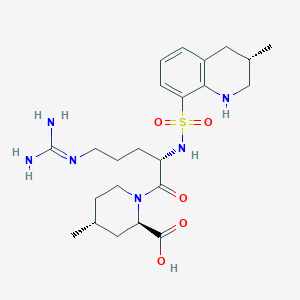

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
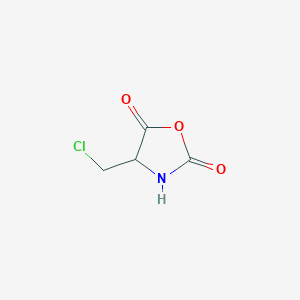
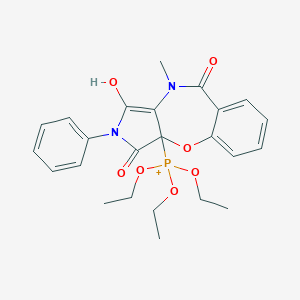
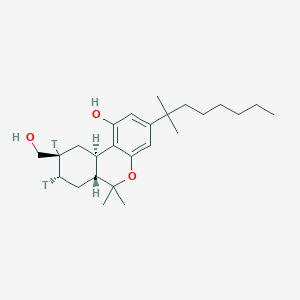
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)